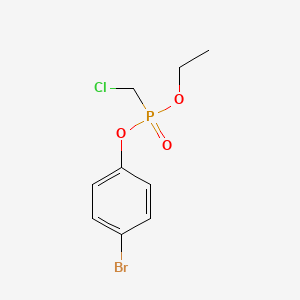
4-Bromophenyl ethyl (chloromethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl ethyl (chloromethyl)phosphonate: is an organophosphorus compound characterized by the presence of a bromophenyl group, an ethyl group, and a chloromethylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl ethyl (chloromethyl)phosphonate typically involves the reaction of 4-bromophenol with ethyl (chloromethyl)phosphonate under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions may include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromophenyl ethyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Methyl-substituted phosphonate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromophenyl ethyl (chloromethyl)phosphonate is used as a building block in organic synthesis. It can be employed in the preparation of various phosphonate esters and phosphonic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of phosphonate-containing molecules on biological systems. It may serve as a model compound to investigate the interactions of phosphonates with enzymes and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Phosphonate derivatives are known for their ability to inhibit enzymes, and this compound could be explored for its inhibitory activity against specific targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as flame retardants and plasticizers. Its unique chemical properties make it suitable for incorporation into polymer matrices to enhance their performance.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl ethyl (chloromethyl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparación Con Compuestos Similares
- **Diethyl
4-Bromophenylacetic acid: Contains a bromophenyl group and an acetic acid moiety.
Propiedades
Número CAS |
253315-38-7 |
|---|---|
Fórmula molecular |
C9H11BrClO3P |
Peso molecular |
313.51 g/mol |
Nombre IUPAC |
1-bromo-4-[chloromethyl(ethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11BrClO3P/c1-2-13-15(12,7-11)14-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
Clave InChI |
YZJUDMYVKQFNPV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCl)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester](/img/structure/B14236244.png)
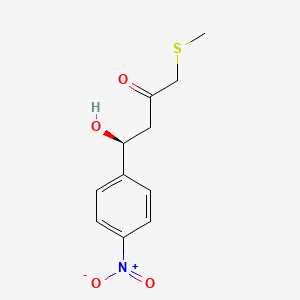
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
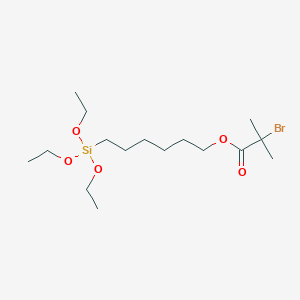
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)

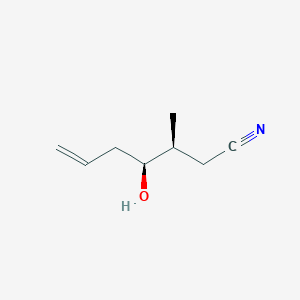
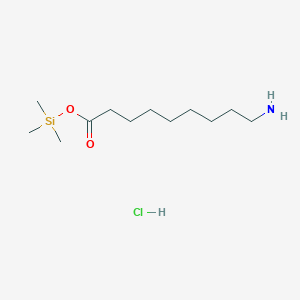
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
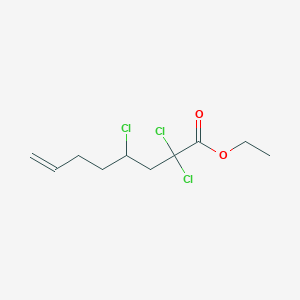
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
